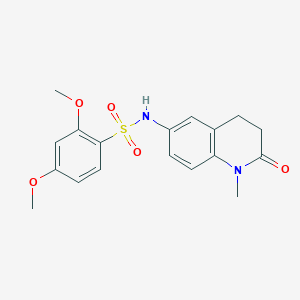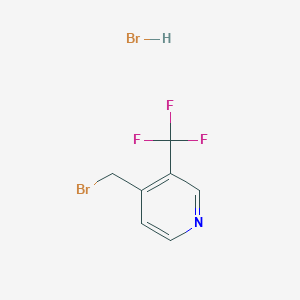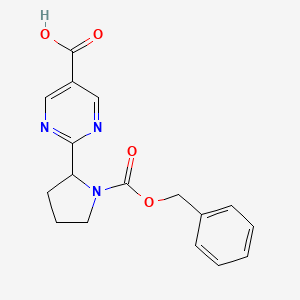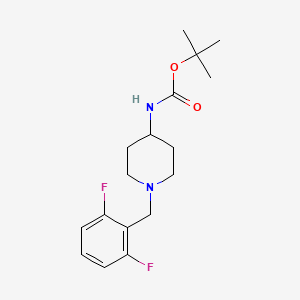![molecular formula C19H18ClN3O B2735847 (2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-65-9](/img/structure/B2735847.png)
(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It includes a 2-chlorophenyl group, a 2-methyl-1H-benzo[d]imidazol-1-yl group, and a pyrrolidin-1-yl methanone group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzimidazole group is a type of heterocyclic aromatic compound, which means it contains a ring structure with different types of atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the benzimidazole group is known to exhibit a wide variety of biological activities, including antimicrobial activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific functional groups present. For example, benzimidazole derivatives are generally highly soluble in water and other polar solvents .科学的研究の応用
Environmental Impact and Toxicity
Benzophenone derivatives, like benzophenone-3 (BP-3), are widely used in sunscreens and cosmetics. Studies have raised concerns about their environmental presence and potential toxic effects, especially in aquatic ecosystems. BP-3 is known for its lipophilic, photostable, and bioaccumulative properties, raising questions about its impact on water bodies and biota, including potential endocrine-disrupting effects (Kim & Choi, 2014).
Biological Activities
Compounds like coumarin and oxadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These properties suggest their potential as lead compounds for drug development, showcasing how heterocyclic compounds can be valuable in medicinal chemistry (Jalhan et al., 2017).
Potential in Drug Development
Heterocyclic compounds containing elements like nitrogen (N), sulfur (S), and oxygen (O) form a significant class of organic compounds due to their CNS activity potential. The exploration of functional chemical groups in these compounds can lead to the synthesis of novel CNS-acting drugs, highlighting the importance of structural diversity in drug discovery (Saganuwan, 2017).
作用機序
将来の方向性
Benzimidazole derivatives are a promising category of bioactive heterocyclic compounds that exhibit a wide variety of biological activities. Future research could focus on synthesizing new molecules of the benzimidazole nucleus, which have immense potential to be investigated for newer therapeutic possibilities .
特性
IUPAC Name |
(2-chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-13-21-17-8-4-5-9-18(17)23(13)14-10-11-22(12-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXRTZSKQUFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2735769.png)

![9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2735773.png)
methanone](/img/structure/B2735774.png)

![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2735783.png)

![N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2735785.png)

